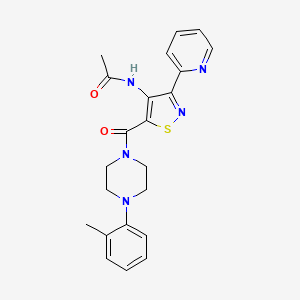

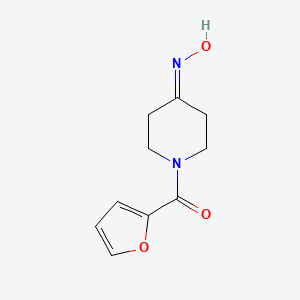

![molecular formula C20H19N3O3S2 B2380178 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 313404-68-1](/img/structure/B2380178.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as DBB, is a small molecule compound that has gained attention in the scientific community due to its potential use in various research applications. DBB is a synthetic compound that belongs to the class of benzothiazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Derivative Formation

Biphenyl Benzothiazole-2-carboxamide Derivatives : A study conducted by Yar and Ansari (2009) involved synthesizing a series of benzothiazole derivatives, showcasing the potential for creating various compounds with this core structure for diverse applications (Yar & Ansari, 2009).

Copper-Catalyzed Intramolecular Cyclization : Wang et al. (2008) demonstrated the use of N-(4,5-dihydrooxazol-2-yl)benzamide in copper-catalyzed cyclization processes, leading to the formation of various N-benzothiazol-2-yl-amides (Wang et al., 2008).

Antibacterial Agents Synthesis : Palkar et al. (2017) synthesized novel benzothiazole derivatives, exhibiting significant antibacterial activity, highlighting the therapeutic potential of such compounds (Palkar et al., 2017).

Chemical Transformations and Analysis

Weitz−Scheffer Oxidation : Levai et al. (2002) explored the oxidation of benzothiazole derivatives, showcasing the compound's reactivity and potential in chemical transformations (Levai et al., 2002).

Hydriodic Acid-Mediated Cyclization : Kobayashi et al. (2010) reported the use of hydriodic acid for cyclizing benzothiazole compounds, further demonstrating the compound's versatility in chemical synthesis (Kobayashi et al., 2010).

Microwave-Mediated Synthesis : Darweesh et al. (2016) utilized microwave-mediated synthesis for benzothiazole-based heterocycles, indicating modern approaches to compound formation (Darweesh et al., 2016).

Structural and Physicochemical Analysis

X-ray Diffraction Studies : Ćaleta et al. (2008) used X-ray diffraction to analyze the structure of novel benzothiazole derivatives, contributing to our understanding of their molecular configuration (Ćaleta et al., 2008).

Corrosion Inhibitory Effects : Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors, showcasing their potential in material science and engineering applications (Hu et al., 2016).

Biological and Pharmacological Screening

Antileukemic Agents Synthesis : Prasanna et al. (2010) synthesized benzothiazole derivatives with significant antileukemic activity, suggesting their use in cancer treatment (Prasanna et al., 2010).

Anticonvulsant and Neurotoxicity Studies : Rana et al. (2008) evaluated benzothiazole benzamides for their anticonvulsant and neurotoxic effects, contributing to neurological research applications (Rana et al., 2008).

properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-8,10-11H,9,12H2,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKAELUDIXQGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

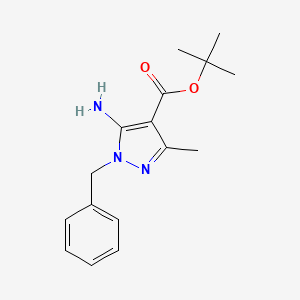

![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)

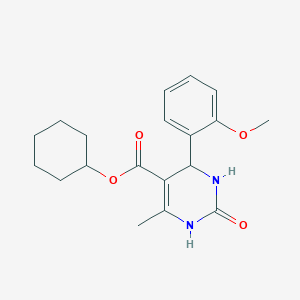

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)

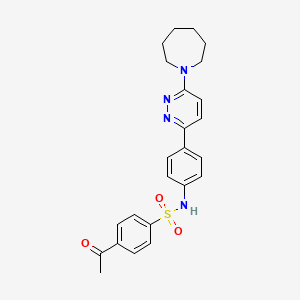

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)